Pentamethylenebis(magnesium bromide)
Overview
Description
Pentamethylenebis(magnesium bromide) is an organomagnesium compound with the chemical formula C5H10Br2Mg2. It is commonly used as a reagent in organic synthesis, particularly in Grignard reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylenebis(magnesium bromide) can be synthesized through the reaction of 1,5-dibromopentane with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction proceeds as follows:
Br-(CH2)5-Br+2Mg→BrMg-(CH2)5-MgBr
This reaction requires an inert atmosphere, typically nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of pentamethylenebis(magnesium bromide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an anhydrous environment. The reaction mixture is stirred continuously to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Pentamethylenebis(magnesium bromide) primarily undergoes Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds. It can also participate in other types of reactions such as:
Oxidation: Reacts with oxygen to form magnesium alkoxides.
Reduction: Can reduce certain organic compounds, although this is less common.
Substitution: Reacts with electrophiles to substitute the bromine atoms with other groups.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to stabilize the Grignard reagent.
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with pentamethylenebis(magnesium bromide).
Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from reactions with pentamethylenebis(magnesium bromide) include alcohols, ketones, and other carbonyl compounds, depending on the electrophile used.
Scientific Research Applications
Pentamethylenebis(magnesium bromide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentamethylenebis(magnesium bromide) involves the formation of a carbon-magnesium bond, which acts as a nucleophile in subsequent reactions. The compound targets electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.
Comparison with Similar Compounds
Similar Compounds
- Ethylmagnesium bromide
- Phenylmagnesium bromide
- Methylmagnesium bromide
Comparison
Pentamethylenebis(magnesium bromide) is unique due to its ability to form two Grignard reagents from a single molecule, allowing for the formation of more complex structures. In contrast, compounds like ethylmagnesium bromide and phenylmagnesium bromide contain only one reactive magnesium center, limiting their reactivity to single-site transformations.
Conclusion
Pentamethylenebis(magnesium bromide) is a versatile and highly reactive compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Properties
IUPAC Name |
dimagnesium;pentane;dibromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGKNROBJWJDN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2Mg2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23708-48-7 | |
Record name | Pentamethylene-1,5-bis(magnesium bromide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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